Alcanina

Descripción general

Descripción

This compound is known for its antimicrobial, anti-tumor, and anti-inflammatory properties . It has been widely used in traditional medicine, cosmetics, and some food products.

Aplicaciones Científicas De Investigación

Anchusin has a wide range of scientific research applications, including:

Chemistry: Used as a precursor for the synthesis of various naphthoquinone derivatives.

Biology: Studied for its antimicrobial and anti-tumor properties.

Medicine: Investigated for its potential use in anti-inflammatory and anti-cancer therapies.

Industry: Used in the production of cosmetics, dyes, and food products.

Mecanismo De Acción

Anchusin exerts its effects through various molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes and proteins involved in inflammation and cancer progression. For example, anchusin can suppress the cell viability, adhesion, invasion, and migratory ability of cancer cells through pathways mediated by toll-like receptor 2 (TLR2) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) .

Similar Compounds:

Alkannin: Another naphthoquinone pigment with similar properties.

Lawsone: A naphthoquinone derivative found in henna with antimicrobial properties.

Juglone: A naphthoquinone compound found in walnut trees with herbicidal properties.

Uniqueness: Anchusin is unique due to its wide range of biological activities and its use in traditional medicine. Its ability to inhibit multiple pathways involved in inflammation and cancer progression makes it a valuable compound for scientific research and potential therapeutic applications .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Alkannin interacts with various enzymes, proteins, and other biomolecules. The enzyme 4-hydroxybenzoate geranyltransferase utilizes geranyl diphosphate and 4-hydroxybenzoate to produce 3-geranyl-4-hydroxybenzoate and diphosphate, which are then used to form alkannin .

Cellular Effects

Alkannin has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to induce cell proliferation at sub-micromolar concentrations in 3T3-L1 pre-adipocytes . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism for alkannin’s anticancer activity and pervasive toxicity has been demonstrated to be closely related to the generation of reactive oxygen species (ROS) and the bioreductive alkylation . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, alkannin exhibits changes in its effects in laboratory settings. For instance, when extracted from fresh tissues, the pigment gradually darkens over several days, finally forming black precipitates, which are thought to be polymers .

Dosage Effects in Animal Models

In animal models, the effects of alkannin vary with different dosages. For example, β-acetoxyisovaleryl alkannin (AAN-II) from Alkanna tinctoria has been shown to promote the healing of pressure-induced venous ulcers in a rabbit model through the activation of TGF-β/Smad3 signaling .

Metabolic Pathways

Alkannin is involved in several metabolic pathways. The enzyme 4-hydroxybenzoate geranyltransferase utilizes geranyl diphosphate and 4-hydroxybenzoate to produce 3-geranyl-4-hydroxybenzoate and diphosphate, which are then used to form alkannin .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Anchusin can be synthesized through various chemical reactions involving naphthoquinone derivatives. One common method involves the oxidative coupling of naphthoquinone with suitable precursors under controlled conditions .

Industrial Production Methods: Industrial production of anchusin typically involves the extraction of the compound from the roots of Lithospermum erythrorhizon. The roots are dried, ground, and subjected to solvent extraction to isolate the pigment. The extracted compound is then purified through crystallization or chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions: Anchusin undergoes several types of chemical reactions, including:

Oxidation: Anchusin can be oxidized to form various quinone derivatives.

Reduction: Reduction of anchusin leads to the formation of hydroquinone derivatives.

Substitution: Anchusin can undergo substitution reactions with nucleophiles, leading to the formation of various substituted naphthoquinones.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Substituted naphthoquinones.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of Alkannin involves the condensation of two molecules of shikonin in the presence of a Lewis acid catalyst.", "Starting Materials": [ "Shikonin", "Lewis acid catalyst (e.g. aluminum chloride, boron trifluoride, or zinc chloride)", "Solvent (e.g. chloroform or dichloromethane)" ], "Reaction": [ "Step 1: Dissolve shikonin and the Lewis acid catalyst in a solvent.", "Step 2: Heat the mixture under reflux for several hours.", "Step 3: Purify the resulting product by column chromatography or recrystallization.", "Step 4: The product obtained is Alkannin." ] } | |

Número CAS |

517-88-4 |

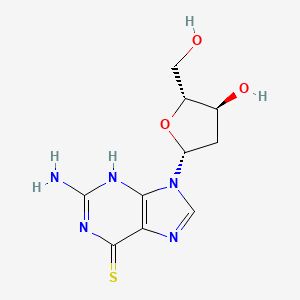

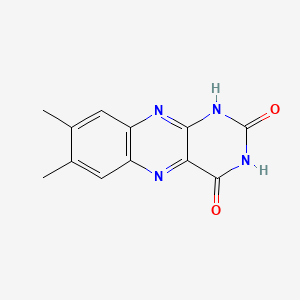

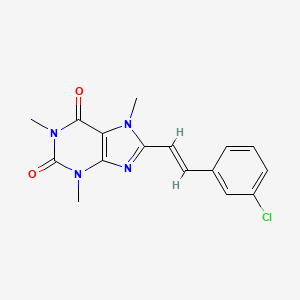

Fórmula molecular |

C16H16O5 |

Peso molecular |

288.29 g/mol |

Nombre IUPAC |

5,8-dihydroxy-6-[(1S)-1-hydroxy-4-methylpent-3-enyl]naphthalene-1,4-dione |

InChI |

InChI=1S/C16H16O5/c1-8(2)3-4-10(17)9-7-13(20)14-11(18)5-6-12(19)15(14)16(9)21/h3,5-7,10,17,20-21H,4H2,1-2H3/t10-/m0/s1 |

Clave InChI |

UNNKKUDWEASWDN-JTQLQIEISA-N |

SMILES isomérico |

CC(=CC[C@@H](C1=CC(=C2C(=O)C=CC(=O)C2=C1O)O)O)C |

SMILES |

CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)O)C |

SMILES canónico |

CC(=CCC(C1=CC(=C2C(=O)C=CC(=O)C2=C1O)O)O)C |

Apariencia |

Solid powder |

melting_point |

116 - 117 °C |

Otros números CAS |

517-88-4 |

Descripción física |

Solid |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

(–)-Alkannin, Alkanet extract, Alkanna red, Alkannin, Anchusa acid, Anchusin, C.I. 75530, C.I. Natural Red 20 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2,4-difluorophenyl)methyl]-2-(2-{[2-(4-methoxyphenyl)acetamido]methyl}phenyl)benzamide](/img/structure/B1664714.png)

![4-(p-Tolylthio)thieno[2,3-c]pyridine-2-carboxamide](/img/structure/B1664719.png)